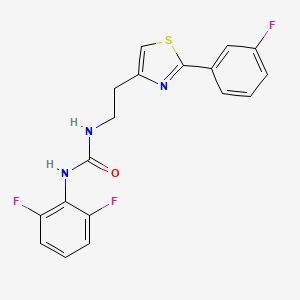

1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c19-12-4-1-3-11(9-12)17-23-13(10-26-17)7-8-22-18(25)24-16-14(20)5-2-6-15(16)21/h1-6,9-10H,7-8H2,(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCLSNYLNJDTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:

Formation of the Thiazole Ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.

Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Coupling Reactions: The final step involves coupling the fluorinated intermediates with urea derivatives under controlled conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea involves several steps, typically including the formation of the thiazole ring and subsequent urea linkage. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the compound.

Anticancer Properties

This compound has shown promising results in preclinical studies for its anticancer properties. Its mechanism of action often involves the inhibition of specific kinases that are crucial in cancer cell proliferation and survival.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 1.26 | |

| A549 (lung cancer) | 0.57 | |

| MDA-MB-231 (breast) | 1.19 |

These values indicate that the compound exhibits significant cytotoxicity compared to standard chemotherapeutic agents.

Enzyme Inhibition

The compound has also been identified as a potential dual inhibitor of receptor tyrosine kinases (RTKs), specifically epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Inhibition of these pathways is critical in preventing tumor growth and angiogenesis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various contexts:

- Comparative Study on Quinazoline Derivatives : A study revealed that derivatives with similar structures exhibited varying degrees of cytotoxicity and kinase inhibition. Docking studies indicated strong interactions between this compound and the active sites of EGFR and VEGFR-2, correlating with its biological activity.

- Mechanistic Insights : Research has elucidated the binding interactions at the molecular level, demonstrating how this compound effectively blocks ATP-binding sites on RTKs, thus inhibiting downstream signaling pathways that contribute to cancer progression.

Properties and Chemical Structure

The molecular formula for this compound is C19H18F3N3OS. The structural characteristics contribute to its biological activity, specifically its ability to interact with key targets involved in cancer cell signaling.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and synthetic yields of compounds analogous to the target molecule, derived from the provided evidence:

Key Observations:

Heterocyclic Core Variations: The target compound’s thiazole ring is replaced with pyrazole in BG14908 and benzimidazole in FTBU-1 . Thiazoles generally enhance π-π stacking and hydrogen bonding compared to pyrazoles, which may influence target affinity.

Fluorination Patterns :

- The 2,6-difluorophenyl group in the target compound provides steric and electronic effects distinct from the 3-fluorophenyl in 11a or bis(trifluoromethyl)phenyl in 3d . Fluorine placement affects lipophilicity and metabolic resistance.

Synthetic Accessibility :

- Yields for urea-thiazole derivatives (e.g., 85.1% for 11a ) suggest efficient synthetic routes, whereas complex hybrids like 3d show lower yields (70.1%), reflecting increased synthetic difficulty.

Pharmacological Implications

- Selectivity: The target’s 2,6-difluorophenyl group may reduce off-target interactions compared to mono-fluorinated analogs (e.g., 11a ), as ortho-fluorine substituents often enhance steric hindrance.

- Solubility: Piperazine-containing analogs (11a ) likely exhibit higher aqueous solubility due to basic nitrogen atoms, whereas the target’s non-polar thiazole-ethyl chain may favor lipid membrane penetration.

- Stability: Fluorine atoms in the target compound could mitigate oxidative metabolism, extending half-life relative to non-fluorinated analogs like BG14908 .

Biological Activity

1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole moiety, in particular, is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this compound based on available literature, synthesizing data from various studies.

Antiparasitic Activity

Research indicates that derivatives of thiazole exhibit significant antiparasitic activity. For instance, compounds similar to this compound have shown trypanocidal activity against Trypanosoma brucei, with IC50 values ranging from 0.42 μM to 0.80 μM for structurally related compounds . This suggests that the incorporation of a thiazole ring can enhance the efficacy against parasitic infections.

Anticancer Potential

Studies have also explored the anticancer properties of compounds containing thiazole and urea moieties. The presence of the difluorophenyl group is hypothesized to contribute to improved lipophilicity and cellular uptake, potentially enhancing anticancer activity . While specific data on the compound is limited, related thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in target organisms. The thiazole ring is known to disrupt metabolic pathways in parasites and cancer cells by inhibiting critical enzymes or interfering with nucleic acid synthesis . The fluorinated phenyl groups may enhance binding affinity to biological targets due to increased electron-withdrawing effects.

Case Studies

Several studies have investigated related compounds with similar structural features:

- Study on Thiazole Derivatives : A series of thiazole derivatives were evaluated for their biological activities. Compounds with bulky substituents showed enhanced trypanocidal activity compared to their less substituted counterparts .

- Anticancer Activity Assessment : Research focusing on fluorinated thiazoles indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.